Product packaging for Rac 1-methyl-piperidine-2-carbonitrile(Cat. No.:CAS No. 18747-95-0)

Rac 1-methyl-piperidine-2-carbonitrile

Cat. No.: B3023095
CAS No.: 18747-95-0
M. Wt: 124.18 g/mol
InChI Key: PMTWHXIFGUMFRG-UHFFFAOYSA-N
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Description

Significance of Piperidine (B6355638) Scaffolds in Organic Synthesis and Medicinal Chemistry Research

The piperidine ring, a six-membered heterocycle with one nitrogen atom, is considered a "privileged scaffold" in medicinal chemistry. researchgate.net This distinction arises from its frequent appearance in the core structure of a vast number of bioactive molecules, including pharmaceuticals and alkaloids. nih.gov Piperidine derivatives are integral to more than twenty classes of pharmaceuticals. researchgate.netnih.gov The widespread use of this scaffold is attributable to several key factors. Its three-dimensional, chair-like conformation allows for the precise spatial arrangement of substituents, which is crucial for effective binding to biological targets like enzymes and receptors. researchgate.net

The introduction of chiral piperidine scaffolds can significantly modulate a molecule's physicochemical properties, enhance biological activity and selectivity, and improve pharmacokinetic profiles. thieme-connect.comresearchgate.net Furthermore, the piperidine ring is a versatile building block in organic synthesis. ijnrd.org The development of cost-effective and efficient methods for synthesizing substituted piperidines is an important objective in modern organic chemistry, driven by the constant need for novel drug candidates. nih.gov The synthesis of these scaffolds can be achieved through various methods, including the hydrogenation of pyridine (B92270) precursors, cyclization reactions, and multicomponent reactions. nih.gov

Overview of Carbonitrile Functionality in Synthetic Organic Chemistry

The carbonitrile, or cyano, group (-C≡N) is a highly versatile functional group in organic synthesis. nih.gov Its unique electronic properties, stemming from the triple bond and the electronegativity of the nitrogen atom, impart a rich and diverse reactivity. nih.govfiveable.me The carbon atom of the nitrile is electrophilic, making it susceptible to attack by nucleophiles, while the nitrogen atom is nucleophilic. nih.gov This duality allows nitriles to participate in a wide array of chemical transformations. numberanalytics.com

One of the most valuable aspects of the nitrile group is its role as a synthetic intermediate. numberanalytics.com It can be readily converted into other important functional groups, such as:

Primary amines , through reduction. fiveable.me

Carboxylic acids , via hydrolysis. fiveable.meebsco.com

Amides , as an intermediate in the hydrolysis process. fiveable.meebsco.com

Ketones , through reaction with Grignard or organolithium reagents. fiveable.me

This ability to be transformed into various functionalities makes the nitrile group a strategic component in the synthesis of complex molecules. ebsco.comresearchgate.net Furthermore, the nitrile group can act as a directing group in C-H bond functionalization reactions and participate in cycloaddition reactions to form important heterocyclic structures. nih.gov

Rationale for Academic Investigation of Racemic 1-Methyl-piperidine-2-carbonitrile

The academic interest in a seemingly simple molecule like racemic 1-methyl-piperidine-2-carbonitrile stems from its position as a fundamental model system. It combines the structurally significant piperidine ring with the synthetically versatile nitrile functionality. The investigation of such a molecule provides insight into the interplay between these two important chemical motifs.

The rationale for its study can be broken down into several key areas:

As a Synthetic Building Block: This compound serves as a precursor for a variety of other substituted piperidines. The nitrile group can be hydrolyzed to the corresponding carboxylic acid (1-methylpiperidine-2-carboxylic acid), reduced to the aminomethyl derivative (1-methyl-2-(aminomethyl)piperidine), or reacted with organometallic reagents to introduce new carbon-carbon bonds. fiveable.meontosight.ai These transformations open pathways to more complex molecules with potential pharmacological applications.

Stereochemical Studies: As a racemic mixture, this compound is a starting point for developing methods of chiral resolution or asymmetric synthesis to access its individual enantiomers. Since the biological activity of chiral molecules often resides in only one enantiomer, methods to obtain enantiomerically pure substituted piperidines are of high value. thieme-connect.comresearchgate.net

Methodology Development: The synthesis of α-aminonitriles, such as 1-methyl-piperidine-2-carbonitrile, is often achieved through reactions like the Strecker synthesis. researchgate.net Studying the synthesis of this model compound allows researchers to optimize reaction conditions, explore new catalysts, and broaden the scope of synthetic methods applicable to more complex α-aminonitriles.

Physicochemical Property Analysis: Understanding the conformational preferences and electronic properties of this fundamental N-methylated piperidine-2-carbonitrile system provides a baseline for predicting the behavior of more complex derivatives.

In essence, while direct applications of rac 1-methyl-piperidine-2-carbonitrile itself may be limited, its value lies in its role as a foundational research tool for developing new synthetic methodologies and creating more complex, functionalized piperidine derivatives for medicinal and chemical research.

Chemical Data for this compound

PropertyValue
IUPAC Name 1-methylpiperidine-2-carbonitrile
Molecular Formula C₇H₁₂N₂
Molecular Weight 124.18 g/mol
Synonyms N-Methyl-2-cyanopiperidine
Appearance (Predicted) Colorless to pale yellow liquid
Boiling Point (Estimated) ~180-190 °C
Density (Estimated) ~0.95 g/cm³

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12N2 B3023095 Rac 1-methyl-piperidine-2-carbonitrile CAS No. 18747-95-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylpiperidine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-9-5-3-2-4-7(9)6-8/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMTWHXIFGUMFRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40415856
Record name RAC 1-METHYL-PIPERIDINE-2-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18747-95-0
Record name RAC 1-METHYL-PIPERIDINE-2-CARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40415856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chirality, Enantioseparation, and Stereochemical Control in N Methylated Piperidine 2 Carbonitrile Chemistry

Understanding the Racemic Nature of 1-Methyl-piperidine-2-carbonitrile

1-Methyl-piperidine-2-carbonitrile is a chiral molecule due to the presence of a stereocenter at the C2 position of the piperidine (B6355638) ring. This carbon atom is bonded to four different groups: the nitrogen atom (part of the ring), the C3 carbon of the ring, a hydrogen atom, and a nitrile group (-C≡N). The presence of this chiral center means the molecule can exist as a pair of non-superimposable mirror images known as enantiomers: (R)-1-methyl-piperidine-2-carbonitrile and (S)-1-methyl-piperidine-2-carbonitrile.

A mixture containing equal amounts of both the (R) and (S) enantiomers is referred to as a racemic mixture or racemate. google.com In a laboratory or industrial setting, the synthesis of such α-aminonitriles, often achieved through variations of the Strecker reaction, typically results in a racemic product because the chemical environment does not favor the formation of one enantiomer over the other. mdpi.com The formation of the bond from the cyanide nucleophile to the iminium ion intermediate occurs with equal probability from either face of the planar imine, leading to a 50:50 mixture of the two enantiomers. This racemic mixture is optically inactive as the optical rotations of the individual enantiomers cancel each other out.

Enantiomeric Separation Strategies for N-Methylated Piperidine-2-carbonitrile

Due to the distinct pharmacological and physiological effects that different enantiomers can exhibit, their separation is of critical importance in the pharmaceutical and chemical industries. nih.gov The process of separating a racemic mixture into its pure enantiomers is known as chiral resolution. Several strategies have been developed to achieve this for piperidine derivatives and related compounds.

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical and preparative technique for separating enantiomers. csfarmacie.cz This method relies on the use of a Chiral Stationary Phase (CSP), which creates a chiral environment where the two enantiomers can interact differently. eijppr.com The differential interaction results in one enantiomer being retained longer on the column than the other, leading to their separation. eijppr.com

The mechanism of chiral recognition by the CSP is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase. eijppr.com These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. eijppr.comnih.gov For piperidine derivatives, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) and Pirkle-type CSPs are particularly effective. csfarmacie.czeijppr.com

Below is a table summarizing typical conditions used for the chiral separation of piperidine derivatives.

Chiral Stationary Phase (CSP)Mobile Phase CompositionAnalytesApplication
Kromasil CHI-DMBHexane (B92381) and Dioxane (90:10 v/v)Piperidine-2,6-dione drugsBaseline separation of enantiomers nih.gov
Chiralpak AD-H0.1% Diethyl amine in EthanolDerivatized Piperidin-3-amine (B1201142)Estimation of enantiomeric impurity nih.gov
Pirkle-type CSPsVaries (e.g., Hexane/Isopropanol)Racemic aminesResolution via π-π bonding and H-bonding eijppr.com
Polysaccharide-based CSPsVariesGeneral chiral compoundsBroad applicability for enantioseparation csfarmacie.cz

An alternative strategy for chiral separation involves converting the pair of enantiomers into a pair of diastereomers through a chemical reaction with a chiral derivatizing agent (CDA). wikipedia.org Diastereomers have different physical properties, such as boiling points and solubility, and can be separated using standard, non-chiral chromatographic techniques like conventional HPLC. nih.gov

For a secondary amine like 1-methyl-piperidine-2-carbonitrile, or more commonly for primary amine precursors, various CDAs can be employed. The CDA must be enantiomerically pure to ensure the formation of only two diastereomers. wikipedia.org After separation, the derivatizing group can be cleaved to yield the pure enantiomers, although this step is often more relevant for preparative-scale separations than for analysis.

Commonly used chiral derivatizing agents for amines include:

Mosher's acid chloride (MTPA-Cl): Reacts with amines to form diastereomeric amides. wikipedia.org

1-(9-Fluorenyl)ethyl chloroformate (FLEC): Reacts with amines to form diastereomeric carbamates, which are suitable for both HPLC and fluorescence detection. acs.org

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): Reacts with primary and secondary amines to yield diastereomers that can be readily separated. researchgate.net

para-Toluene sulphonyl chloride (PTSC): Used to introduce a chromophore and create a derivatized molecule for chiral HPLC analysis, as demonstrated in the separation of piperidin-3-amine enantiomers. nih.gov

The choice of derivatizing agent depends on the functional groups present in the analyte and the analytical method being used. acs.org

Crystallization-based methods are classic and industrially scalable techniques for resolving racemic mixtures. These methods typically involve reacting the racemic base, such as a piperidine derivative, with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. google.com These salts have different solubilities in a given solvent, allowing one diastereomer to be selectively crystallized from the solution. google.com

After the less soluble diastereomeric salt is isolated by filtration, the pure enantiomer can be recovered by neutralizing the salt to liberate the free base. The resolving agent can often be recovered and recycled. A key challenge is finding the optimal combination of resolving agent and solvent for efficient separation. google.com

Resolving AgentTarget Compound TypePrinciple of Separation
Di-benzoyl-L-tartaric acidRacemic piperidine derivatives (e.g., ethyl nipecotate)Formation of diastereomeric salts with different solubilities, allowing for selective precipitation. google.com
(S)-Mandelic acidRacemic piperidine derivativesForms diastereomeric salts that can be separated by fractional crystallization. google.com
(-)-Dibenzoyl-tartaric acidRacemic α-aminonitrilesForms diastereomeric salts; the L-form can be neutralized and extracted after separation. google.com

Modern approaches to chiral separation leverage advanced materials such as chiral membranes and porous organic materials. nih.govbit.edu.cnhgxx.org These methods offer potential advantages in terms of efficiency and continuous operation. hgxx.org

Membrane-based resolution utilizes enantioselective membranes that allow for the preferential transport of one enantiomer over the other. mdpi.comresearchgate.net The selectivity arises from chiral recognition sites embedded within the membrane structure, which interact differently with the two enantiomers through mechanisms like hydrogen bonding, hydrophobic interactions, and steric effects. mdpi.com Materials like chiral polymers and cyclodextrin-modified membranes have been developed for this purpose. mdpi.com

Chiral porous materials , such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are crystalline materials with well-defined pores and high surface areas. rsc.orgresearchgate.net By incorporating chiral ligands into their structure, these materials can be used as highly effective stationary phases in chromatography or as selective adsorbents. bit.edu.cnrsc.org Their uniform pore sizes and tunable structures allow for precise chiral recognition, making them promising for applications in HPLC, gas chromatography, and membrane separations. nih.govbit.edu.cnrsc.org

Racemization and Epimerization Studies of Piperidine Derivatives

The stereochemical stability of a chiral center is a critical factor, as the loss of enantiomeric purity through racemization or epimerization can negate the benefits of a successful chiral separation.

Racemization is the process by which an enantiomerically pure or enriched sample converts into a racemic mixture. manchester.ac.uk For α-aminonitriles like 1-methyl-piperidine-2-carbonitrile, racemization can occur if the proton at the C2 chiral center is acidic enough to be removed. This deprotonation would form a planar, achiral carbanion intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to the formation of both (R) and (S) enantiomers and, ultimately, a racemic mixture. manchester.ac.uk This process is often catalyzed by bases. Studies on related piperidine-2-carboxanilides have shown that racemization can occur upon heating in an aqueous solution, with the rate increasing with the pH of the solution. google.com

Epimerization refers to a change in the configuration at only one of multiple stereocenters within a molecule, converting one diastereomer into another. nih.gov While 1-methyl-piperidine-2-carbonitrile itself only has one stereocenter, epimerization is a highly relevant process for more complex, substituted piperidine derivatives. nih.gov Often, a less thermodynamically stable diastereomer can be converted into a more stable one. nih.govnih.gov Recent research has demonstrated that this process can be facilitated by methods such as a combination of photocatalysis and hydrogen atom transfer (HAT), which allows for the epimerization of less stable piperidine stereoisomers into their more stable counterparts with high selectivity. nih.govnih.govescholarship.org This can be a synthetically useful strategy to access the desired diastereomer from a more readily available precursor. nih.gov

Mechanistic Investigations of Racemization Processes

The stereochemical stability of chiral centers is a critical parameter in the development and application of enantiopure compounds. For N-alkylated piperidine derivatives, such as 1-methyl-piperidine-2-carbonitrile, the potential for racemization at the C2 position exists, particularly under specific environmental conditions. Investigations into analogous compounds, specifically piperidine-2-carboxanilides, have revealed that racemization can be induced by heating in an aqueous solution, a process that is significantly accelerated by the presence of an organic co-solvent. google.com

The process is most effective at a pH above 6, which avoids issues with solubility and the need for acid addition. google.com The use of a co-solvent allows for much higher concentrations than would be possible in a purely aqueous system, making the process more viable on a technical scale. google.com

Condition Description Significance Reference
Temperature Elevated temperatures are required to provide the activation energy for proton abstraction.Facilitates the racemization process. google.com
Solvent System An aqueous medium containing an organic co-solvent (e.g., ethylene (B1197577) glycol).The co-solvent enables the use of more concentrated solutions, improving process efficiency. google.com
pH Most effective at a pH greater than 6.Avoids the need for acid addition and potential side reactions. google.com

Asymmetric Synthesis Approaches for Enantiopure Piperidine Carbonitriles

The synthesis of enantiomerically pure piperidine derivatives is of paramount importance due to their prevalence in biologically active molecules and pharmaceuticals. snnu.edu.cndigitellinc.com To obtain specific enantiomers of compounds like 1-methyl-piperidine-2-carbonitrile, chemists employ asymmetric synthesis strategies. These methods are broadly categorized into two main approaches: the use of stereoselective catalysis to build the chiral ring system and the utilization of the "chiral pool," which involves starting with naturally occurring enantiopure molecules.

Stereoselective Catalysis in Piperidine Ring Construction (e.g., Asymmetric Allylic Substitutions)

Stereoselective catalysis is a powerful tool for constructing chiral molecules, offering routes to highly enantioenriched products from achiral or racemic precursors. In the context of piperidine synthesis, transition-metal catalysis has been particularly successful. researchgate.netorganic-chemistry.org Methods such as asymmetric allylic substitution and reductive Heck reactions have been developed to create the chiral piperidine scaffold with excellent stereocontrol. snnu.edu.cnnih.gov

For instance, iridium-catalyzed allylic cyclizations have been employed to synthesize substituted piperidines with high selectivity. nih.gov This approach allows for the construction of the heterocyclic ring while simultaneously setting the desired stereochemistry. Another sophisticated strategy involves a synergistic dual-catalyst system, combining copper (Cu) and iridium (Ir) complexes for asymmetric allylic alkylation, which is followed by an aza-Prins cyclization to yield enantioenriched piperidines. nih.gov Similarly, rhodium (Rh)-catalyzed asymmetric carbometalation of dihydropyridines provides access to 3-substituted tetrahydropyridines, which are valuable precursors to enantiopure piperidines. snnu.edu.cn These catalytic methods are highly versatile and can tolerate a wide range of functional groups, making them broadly applicable. snnu.edu.cn

Catalytic System Reaction Type Key Features Reference
Iridium (Ir) complexes Asymmetric allylic cyclizationAllows for the synthesis of vinylpiperidine building blocks with high selectivity. nih.gov
Copper (Cu) / Iridium (Ir) Asymmetric allylic alkylation / aza-Prins cyclizationSynergistic dual-catalyst system enables excellent stereoselectivity control (e.g., 99% ee). nih.gov
Rhodium (Rh) complexes Asymmetric reductive Heck reactionProvides access to enantioenriched 3-substituted piperidines from pyridine (B92270) precursors with high yield. snnu.edu.cn

Chiral Pool Synthesis Utilizing Natural Products or Chiral Precursors

Chiral pool synthesis is a foundational strategy in asymmetric synthesis that leverages the vast supply of enantiopure compounds provided by nature. This approach utilizes readily available chiral molecules, such as amino acids, carbohydrates, or alkaloids, as starting materials. The inherent stereochemistry of the starting material is transferred through a series of chemical transformations to the final target molecule, thus ensuring its enantiopurity.

Amino acids are particularly common precursors for piperidine synthesis. For example, L-serine can be used to derive organozinc reagents that undergo conjugate addition to enones, followed by reductive cyclization to form 2,6-disubstituted piperidines. whiterose.ac.uk Similarly, the asymmetric synthesis of an N-protected 3-methylpiperidin-2-one (B1294715) has been achieved starting from commercially available D-phenylglycinol, a chiral amino alcohol. researchgate.net In this route, the chirality of the phenylglycinol auxiliary directs the stereochemical outcome of an alkylation step. Another approach involves the use of chiral amines to induce stereoselectivity in condensation reactions that form the piperidine ring. researchgate.net These methods demonstrate the power of using pre-existing chirality to construct complex and stereochemically defined targets.

Chiral Precursor Synthetic Strategy Resulting Structure Reference
L-Serine Formation of an organozinc reagent followed by conjugate addition and reductive cyclization.2,6-disubstituted piperidines whiterose.ac.uk
D-Phenylglycinol Used as a chiral auxiliary to direct diastereoselective alkylation of a piperidin-2-one intermediate.(3S)-1-[(1R)-2-hydroxy-1-phenylethyl]-3-methylpiperidin-2-one researchgate.net
Chiral Amines Exocyclic chirality induced nitroalkene/amine/enone (NAE) condensation reaction.Substituted NH-piperidines researchgate.net

Advanced Analytical Characterization of 1 Methyl Piperidine 2 Carbonitrile and Its Stereoisomers

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute stereochemistry (if a suitable derivative is used). acs.org For 1-methyl-piperidine-2-carbonitrile, a single-crystal X-ray diffraction study would definitively confirm the chair conformation of the piperidine (B6355638) ring, which is the most stable arrangement for such systems. nih.govresearchgate.net

The analysis would also reveal the precise orientation of the N-methyl and the 2-carbonitrile groups, confirming whether they adopt axial or equatorial positions in the crystal lattice. This solid-state information is crucial for understanding intermolecular interactions and serves as a benchmark for comparison with conformational studies performed in solution by NMR.

Table 3: Hypothetical Crystallographic Data for (S)-1-Methyl-piperidine-2-carbonitrile
ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)6.54
b (Å)8.91
c (Å)12.33
Ring ConformationChair
N-CH₃ OrientationEquatorial
C2-CN OrientationEquatorial

Chromatographic Methods for Purity and Isomeric Composition Assessment

Chromatographic techniques are vital for assessing the chemical purity and determining the isomeric (enantiomeric) composition of 1-methyl-piperidine-2-carbonitrile.

Purity Assessment: Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), and High-Performance Liquid Chromatography (HPLC) with UV or MS detection are standard methods for determining the chemical purity of the compound. A pure sample would exhibit a single major peak in the chromatogram.

Isomeric Composition Assessment: To separate the enantiomers of racemic 1-methyl-piperidine-2-carbonitrile, chiral chromatography is required. researchgate.net Chiral HPLC or chiral GC, utilizing a column with a chiral stationary phase (CSP), can resolve the (R)- and (S)-enantiomers into two distinct peaks. mdpi.com The relative area of these peaks allows for the precise determination of the enantiomeric ratio and the calculation of enantiomeric excess (ee) in a non-racemic sample. This separation is crucial for studying the properties of the individual stereoisomers. Derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column is another established approach. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for the separation and identification of volatile and semi-volatile compounds. For 1-methyl-piperidine-2-carbonitrile, GC-MS analysis provides critical information on its purity and molecular structure through its mass spectrum.

Detailed Research Findings:

While specific, publicly available GC-MS data for rac-1-methyl-piperidine-2-carbonitrile is limited, the expected analytical approach would involve the use of a non-polar or medium-polarity capillary column. The separation is based on the compound's boiling point and its interaction with the stationary phase. Following separation by GC, the compound is introduced into the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum reveals a molecular ion peak corresponding to the compound's molecular weight, as well as a series of fragment ions that are characteristic of its structure.

The fragmentation pattern is key to confirming the identity of the compound. For 1-methyl-piperidine-2-carbonitrile, characteristic fragments would likely arise from the cleavage of the piperidine ring and the loss of the cyano group or methyl group. By analyzing these fragments, the structural integrity of the synthesized compound can be verified.

Parameter Typical Condition
GC Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Oven Program Initial temp 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu

Note: The above table represents typical GC-MS parameters and may require optimization for specific instrumentation and sample matrices.

Liquid Chromatography (LC)

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is an indispensable tool for the analysis of less volatile compounds and for the separation of stereoisomers. For rac-1-methyl-piperidine-2-carbonitrile, LC methods are crucial for assessing its purity and for resolving its enantiomers.

Detailed Research Findings:

The analysis of racemic 1-methyl-piperidine-2-carbonitrile can be performed using reversed-phase HPLC to determine its purity. However, the primary challenge and focus of LC methods for this compound lie in the separation of its (R)- and (S)-enantiomers. Chiral HPLC is the method of choice for this purpose.

The separation of enantiomers is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are often effective for the separation of a wide range of chiral compounds. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol (B130326) or ethanol, is critical for achieving optimal separation. The addition of a small amount of an amine modifier, such as diethylamine, can improve peak shape and resolution.

Parameter Typical Condition
LC Column Chiralpak AD-H or similar polysaccharide-based column
Mobile Phase n-Hexane/Isopropanol (e.g., 90:10 v/v) with 0.1% diethylamine
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm

Note: The conditions in this table are illustrative and would need to be optimized for the specific chiral separation of rac-1-methyl-piperidine-2-carbonitrile.

Theoretical and Computational Studies of N Methylated Piperidine 2 Carbonitrile Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. researchgate.net For N-methylated piperidine-2-carbonitrile systems, DFT calculations provide insights into molecular geometry, electronic stability, and reactivity descriptors. researchgate.net

Recent studies on piperidine (B6355638) derivatives have utilized DFT calculations to optimize molecular geometries and understand electronic properties. researchgate.net For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to investigate the hyperconjugative aromaticity of cyclopentadiene (B3395910) substituted on piperidine derivatives, revealing how electronic effects are transmitted through the piperidine ring. rsc.org Such studies can determine bond lengths, bond angles, and charge distributions within the molecule. researchgate.netresearchgate.net

The reactivity of piperidine derivatives can be predicted by analyzing Frontier Molecular Orbitals (HOMO and LUMO) and creating molecular electrostatic potential (MEP) maps. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity. researchgate.net MEP surfaces help in identifying the electrophilic and nucleophilic sites within the molecule, which is crucial for predicting how the molecule will interact with other chemical species. researchgate.net

In a study on piperidine derivatives, DFT calculations were employed to understand the selectivity of α-functionalization reactions. By analyzing the transition states of different reaction pathways, researchers could provide a theoretical basis for experimentally observed selectivities. acs.org These calculations can reveal the lowest energy pathways and explain why certain products are favored over others. acs.org

Table 1: Representative Quantum Chemical Descriptors for Piperidine Derivatives

Descriptor Significance Typical Application in Piperidine Systems
HOMO-LUMO Gap Indicates chemical reactivity and stability. researchgate.net Predicting the susceptibility of the piperidine ring to nucleophilic or electrophilic attack.
Molecular Electrostatic Potential (MEP) Visualizes charge distribution and predicts sites for intermolecular interactions. researchgate.net Identifying regions prone to hydrogen bonding or other non-covalent interactions.
Natural Bond Orbital (NBO) Analysis Describes intramolecular charge transfer and hyperconjugative interactions. rsc.org Understanding the influence of substituents on the electronic structure of the piperidine ring.

This table is a generalized representation based on computational studies of piperidine derivatives and is intended to be illustrative for N-methylated piperidine-2-carbonitrile systems.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules, including conformational changes and intermolecular interactions. uni-konstanz.de For N-methylated piperidine-2-carbonitrile, MD simulations can provide a detailed understanding of its flexibility and how it interacts with its environment, such as solvents or biological macromolecules. researchgate.net

MD simulations of piperidine derivatives have been used to explore their conformational landscape. researchgate.net The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat, and the presence of substituents influences the equilibrium between these forms. rsc.org Time-resolved Rydberg fingerprint spectroscopy, a technique complemented by computational modeling, has been used to observe the ultrafast conformational dynamics of N-methyl piperidine, showing a transition from a chair to a twist structure on a picosecond timescale after electronic excitation. rsc.org

The stability of different conformers and the interactions they form can be analyzed through MD simulations. Key parameters such as root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration are often monitored to assess the stability and flexibility of the molecule over time. researchgate.net

Intermolecular interactions, such as hydrogen bonds and van der Waals forces, play a crucial role in the behavior of molecules in condensed phases. researchgate.net MD simulations can provide detailed information about the strength and dynamics of these interactions. For example, in a study of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate, pairwise interaction energies were calculated to understand the network of intermolecular interactions in the crystal structure. nih.gov

Table 2: Key Parameters from MD Simulations of Piperidine Systems

Parameter Description Insights Gained for Piperidine Derivatives
Root-Mean-Square Deviation (RMSD) Measures the average distance between the atoms of a superimposed molecule and a reference structure. researchgate.net Assesses the conformational stability of the piperidine ring and its substituents over the simulation time.
Root-Mean-Square Fluctuation (RMSF) Indicates the flexibility of individual atoms or groups of atoms. Identifies flexible regions of the molecule, such as the N-methyl and 2-carbonitrile groups.
Radius of Gyration (Rg) Represents the root-mean-square distance of the atoms from their common center of mass. Provides information about the compactness of the molecular structure.
Hydrogen Bond Analysis Identifies and quantifies the formation and lifetime of hydrogen bonds. researchgate.net Characterizes the interactions with solvent molecules or binding partners.

This table is a generalized representation based on MD simulation studies of piperidine derivatives and is intended to be illustrative for N-methylated piperidine-2-carbonitrile systems.

Computational Modeling of Chiral Recognition and Enantioseparation Mechanisms

The 2-carbonitrile substituent in Rac 1-methyl-piperidine-2-carbonitrile creates a chiral center, meaning the compound exists as a pair of enantiomers. Computational modeling is a valuable tool for understanding the mechanisms of chiral recognition and for predicting the outcomes of enantioseparation techniques like chromatography. researchgate.net

Molecular modeling can be used to simulate the interactions between the enantiomers of a chiral compound and a chiral selector, such as the stationary phase in a high-performance liquid chromatography (HPLC) column. researchgate.net These simulations can help to elucidate the noncovalent interactions, such as hydrogen bonds, π-π stacking, and steric hindrance, that are responsible for the differential binding of the enantiomers to the chiral selector. researchgate.net

The general workflow for such a computational study would involve:

Model Building: Creating 3D models of both enantiomers of this compound and the chiral selector.

Docking Studies: Predicting the most favorable binding poses of each enantiomer within the chiral selector.

Interaction Energy Calculations: Quantifying the strength of the interactions between each enantiomer and the chiral selector.

MD Simulations: Simulating the dynamic behavior of the enantiomer-selector complexes to assess their stability and further refine the understanding of the interactions.

These computational insights can guide the development of new and more efficient methods for the enantioseparation of chiral piperidine derivatives.

Structure-Activity Relationship (SAR) Studies via Computational Methods (Focus on scaffold properties)

Computational Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For piperidine-based compounds, these studies often focus on how modifications to the piperidine scaffold affect their interaction with a biological target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are a key component of computational SAR studies. researchgate.net These models use statistical methods to build mathematical relationships between molecular descriptors and biological activity. nih.gov Molecular descriptors can be derived from the 2D or 3D structure of the molecule and can represent various physicochemical properties, such as size, shape, hydrophobicity, and electronic properties. researchgate.net

For the piperidine scaffold, QSAR studies can help to identify which structural features are important for a particular biological activity. For example, a 2D-QSAR study of pyridine-3-carbonitrile (B1148548) derivatives identified key molecular descriptors that influence their vasorelaxant activity. rsc.org Similarly, a study on furan-pyrazole piperidine derivatives used 3D and 2D autocorrelation descriptors to develop QSAR models for their anticancer activity. researchgate.net

Molecular docking is another computational technique frequently used in SAR studies. nih.gov It predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov By docking a series of piperidine derivatives into the active site of a target protein, researchers can gain insights into the key interactions that govern binding affinity and selectivity. nih.gov This information can then be used to design new derivatives with improved activity. nih.gov

Table 3: Common Computational Approaches in SAR Studies of Piperidine Scaffolds

Computational Method Description Application to Piperidine Scaffolds
2D-QSAR Develops models based on 2D structural descriptors. rsc.org Correlating properties like molecular weight, logP, and topological indices with biological activity.
3D-QSAR Uses 3D molecular fields (steric and electrostatic) to build predictive models. researchgate.net Understanding the spatial requirements for optimal interaction with a biological target.
Molecular Docking Predicts the binding mode and affinity of a ligand to a receptor. nih.gov Identifying key amino acid residues in a target protein that interact with the piperidine scaffold.

This table provides a general overview of computational SAR methods and their application to piperidine-containing molecules.

Research Applications and Utility of 1 Methyl Piperidine 2 Carbonitrile in Chemical Synthesis and Medicinal Chemistry Research

Role as a Key Synthetic Intermediate for Complex Heterocyclic Compounds

The 1-methyl-piperidine-2-carbonitrile scaffold is a valuable starting material for the synthesis of more complex molecular architectures. The nitrile group is a versatile functional group that can be converted into amines, amides, carboxylic acids, or tetrazoles, making it a gateway to a wide range of other heterocyclic systems. researchgate.net

Precursor for Advanced Pharmaceutical Intermediates

The piperidine (B6355638) framework is a cornerstone in the development of many drugs. nih.govwikipedia.org While direct public-domain examples detailing the large-scale use of 1-methyl-piperidine-2-carbonitrile for specific, named pharmaceutical intermediates are not abundant, its structural motifs are highly relevant. For instance, related piperidine-4-carbonitrile derivatives are crucial intermediates in the synthesis of highly active narcotic analgesics like fentanyl and its analogues. researchgate.net The synthesis of these molecules often involves a Strecker-type condensation to form an α-aminonitrile, which is then further elaborated. researchgate.net

Analogously, 1-methyl-piperidine-2-carbonitrile serves as a direct precursor to 1-methylpiperidine-2-carboxylic acid (also known as N-methylpipecolic acid) through acidic hydrolysis. ontosight.ai This carboxylic acid derivative is a recognized intermediate in the synthesis of various pharmaceutical compounds, including analgesics and anti-inflammatory drugs. chemimpex.com The conversion of the nitrile to a carboxylic acid is a fundamental transformation that opens up pathways to amides, esters, and other functionalities essential for building complex drug molecules.

Building Block for Nitrogen-Containing Heterocycles with Academic Interest

Nitrogen-containing heterocycles are of immense interest in organic synthesis and medicinal chemistry due to their prevalence in biologically active compounds. mdpi.comnih.govresearchgate.net The 1-methyl-piperidine-2-carbonitrile structure is a valuable building block for creating novel fused or substituted heterocyclic systems. The reactivity of the α-cyanoamine moiety allows for cyclization reactions and the introduction of diverse substituents.

The nitrile group can participate in cycloaddition reactions or can be transformed to facilitate ring-closing to form bicyclic structures. For example, the reduction of the nitrile to an aminomethyl group provides a nucleophile that can be used to construct fused ring systems, such as indolizidines or quinolizidines, which are common cores in many alkaloids. The versatility of the piperidine scaffold in synthetic chemistry makes it an attractive starting point for academic research aimed at discovering new chemical entities and reaction pathways. researchgate.net

Development of Novel Methodologies in Organic Synthesis Utilizing the Piperidine Carbonitrile Scaffold

The unique chemical properties of α-cyanoamines, including the piperidine carbonitrile scaffold, make them useful substrates for developing and testing new synthetic methodologies. These reactions often focus on the activation or transformation of the C-N or C-CN bonds.

One area of methodological development is in metal-catalyzed reactions. For example, zinc(II) compounds have been shown to catalyze the nucleophilic addition of amines to nitriles to form amidines, a valuable transformation in organic synthesis. rsc.org The piperidine carbonitrile scaffold, with its defined structure, can serve as an excellent model substrate to study the scope, mechanism, and stereoselectivity of such new catalytic systems.

Furthermore, novel radical-mediated cyclizations are an active area of research for forming N-heterocycles. nih.gov Methodologies involving the intramolecular cyclization of aminonitriles, potentially initiated by a radical reaction at a different position on the piperidine ring or a side chain, could be developed using scaffolds like 1-methyl-piperidine-2-carbonitrile to create complex, polycyclic structures. nih.gov The development of such methods is crucial for expanding the toolbox of synthetic organic chemists. nih.gov

Investigating N-Methylated Piperidine-2-carbonitrile as a Scaffold for Rational Design in Medicinal Chemistry

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry because its derivatives are known to bind to a wide variety of biological targets. researchgate.net The N-methylated piperidine-2-carbonitrile core offers several points for modification in rational drug design, allowing chemists to fine-tune the molecule's properties to achieve desired biological activity and pharmacokinetic profiles.

Design and Synthesis of Derivatives for Structure-Activity Relationship Studies (Focused on chemical modifications and their impact on physical/chemical properties or interactions with theoretical targets)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. researchgate.net The 1-methyl-piperidine-2-carbonitrile scaffold can be systematically modified to explore these relationships.

Key modifications could include:

N-Methyl Group: The methyl group on the nitrogen can be replaced with other alkyl or aryl groups to probe steric and electronic effects at a receptor binding site. journalagent.com

Piperidine Ring: Substituents can be introduced at positions 3, 4, 5, or 6 of the piperidine ring to explore how changes in lipophilicity, polarity, and conformation affect activity.

Nitrile Group: The nitrile can be converted to other functional groups like amides, tetrazoles, or carboxylic acids to investigate different hydrogen bonding and ionic interactions with a target protein.

For example, in a hypothetical SAR study targeting a specific enzyme, a library of derivatives could be synthesized from the 1-methyl-piperidine-2-carbonitrile core. The findings from such a study could be organized as shown in the interactive table below, illustrating how systematic chemical changes can lead to optimized activity. acs.orgelsevierpure.com

Compound IDModification from Core ScaffoldHypothetical Target InteractionPredicted Change in Property
Core-011-Methyl-piperidine-2-carbonitrileBaseline bindingModerate lipophilicity
Mod-02Replace N-methyl with N-ethylProbes steric pocket near nitrogenIncreased lipophilicity
Mod-03Add 4-hydroxyl group to piperidine ringIntroduces H-bond donor/acceptorIncreased polarity, lower lipophilicity
Mod-04Convert C2-nitrile to C2-carboxamideEnhances H-bonding capabilityIncreased polarity, potential for new interactions
Mod-05Convert C2-nitrile to C2-tetrazoleActs as a bioisostere for carboxylic acidIncreased acidity, different spatial electronics

Applications in Chiral Chemistry and Stereoselective Transformations

The carbon atom at the 2-position of 1-methyl-piperidine-2-carbonitrile is a stereocenter, meaning the compound exists as a pair of enantiomers (a racemate). In pharmaceutical science, it is often the case that only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or cause unwanted side effects. thieme-connect.com Therefore, the ability to control stereochemistry is critical.

The introduction of chirality into piperidine scaffolds can significantly enhance biological activity, selectivity, and pharmacokinetic properties. thieme-connect.com The synthesis of enantiomerically pure piperidines is a major focus in organic chemistry. For 1-methyl-piperidine-2-carbonitrile, several strategies can be employed:

Chiral Resolution: The racemic mixture can be separated into its individual enantiomers. A common method is diastereomeric salt formation, where the racemic piperidine is reacted with a chiral acid (like tartaric acid) to form diastereomeric salts, which can then be separated by crystallization.

Asymmetric Synthesis: The piperidine ring can be constructed using a stereoselective reaction that favors the formation of one enantiomer over the other. This often involves the use of chiral catalysts or auxiliaries. nih.gov

Kinetic Resolution: In this process, one enantiomer of the racemic starting material reacts faster with a chiral reagent or catalyst, leaving the unreacted starting material enriched in the other enantiomer. whiterose.ac.ukacs.org This technique has been successfully applied to various 2-substituted piperidines. whiterose.ac.ukacs.orgrsc.org

Once a single enantiomer is obtained, the stereocenter at C2 can be used to direct the stereochemistry of subsequent reactions on the piperidine ring, allowing for the synthesis of complex molecules with multiple, well-defined stereocenters. This is a powerful strategy in the total synthesis of natural products and in the design of highly specific drug candidates. nih.gov

TechniqueDescriptionApplication to Piperidine-2-carbonitrile
Diastereomeric Salt ResolutionSeparation of enantiomers via crystallization of salts formed with a chiral resolving agent.A well-established method for resolving racemic amines and carboxylic acids derived from the nitrile.
Asymmetric HydrogenationStereoselective reduction of a prochiral precursor (e.g., a dehydropiperidine) using a chiral catalyst.Can establish the C2 stereocenter during the formation of the piperidine ring. nih.gov
Kinetic Resolution by Asymmetric DeprotonationSelective removal of the C2 proton from one enantiomer using a chiral base, followed by reaction with an electrophile.A modern method to access enantioenriched 2-substituted piperidines. whiterose.ac.ukacs.org

Substrate for Asymmetric Transformations

Racemic 1-methyl-piperidine-2-carbonitrile holds significant potential as a prochiral substrate for the synthesis of enantioenriched piperidine derivatives. The presence of a stereocenter at the C2 position, coupled with the chemically versatile nitrile group, allows for several asymmetric synthetic strategies to be envisioned and applied. These strategies primarily focus on the kinetic resolution of the racemate, where one enantiomer reacts or is modified at a different rate than the other, leading to the separation of the two.

One of the most direct applications of this racemic nitrile is its use as a precursor for chiral carboxylic acids. The hydrolysis of the nitrile group in 1-methylpiperidine-2-carbonitrile under acidic conditions yields 1-methylpiperidine-2-carboxylic acid. This transformation is a key step in the synthesis of the (S)-enantiomer of the carboxylic acid, a valuable chiral building block for various pharmaceutical compounds.

While direct asymmetric hydrolysis of the nitrile could be a potential route, kinetic resolution of the racemic mixture is a more commonly explored strategy for similar compounds. This can be achieved through several methods, including enzymatic reactions and asymmetric catalysis.

Enzymatic Kinetic Resolution:

Enzymes, particularly lipases and nitrilases, are powerful tools for the kinetic resolution of racemic compounds due to their high enantioselectivity. Lipases can be employed to selectively acylate or hydrolyze a functional group in one enantiomer of a racemic mixture. Although direct lipase-catalyzed resolution of 1-methyl-piperidine-2-carbonitrile has not been extensively reported, the resolution of analogous racemic piperidine derivatives is well-documented. For instance, racemic 2-hydroxymethylpiperidine derivatives have been successfully resolved through lipase-catalyzed hydrolysis of their corresponding acetates.

Nitrilases offer a more direct approach by selectively hydrolyzing the nitrile group of one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer unreacted. Nitrilases have demonstrated broad substrate specificity and have been used for the enantioselective synthesis of pyrrolidine- and piperidinecarboxylic acids from their corresponding nitriles. This suggests that a suitable nitrilase could effectively resolve racemic 1-methyl-piperidine-2-carbonitrile.

Enzymatic Method Substrate Type Enzyme Class Transformation Potential Product from Rac 1-methyl-piperidine-2-carbonitrile
Enzymatic HydrolysisRacemic N-protected 2-hydroxymethylpiperidine acetatesLipases/EsterasesSelective hydrolysis of one enantiomer's ester(R)- or (S)-1-methyl-piperidine-2-carbonitrile and the corresponding carboxylic acid
Enantioselective HydrolysisRacemic aminonitrilesNitrilasesSelective hydrolysis of one enantiomer's nitrile group(R)- or (S)-1-methyl-piperidine-2-carboxylic acid and the unreacted nitrile enantiomer

Asymmetric Catalysis:

Another powerful strategy for the resolution of racemic piperidines is through asymmetric deprotonation using a chiral base, followed by trapping with an electrophile. This method has been successfully applied to the kinetic resolution of N-Boc-2-arylpiperidines. The use of a chiral lithium amide base, for example, can selectively deprotonate one enantiomer, which can then be functionalized, allowing for the separation of the two enantiomers. Given the acidity of the proton at the C2 position of 1-methyl-piperidine-2-carbonitrile, it is conceivable that a similar kinetic resolution strategy could be developed.

Catalyst System Substrate Type Transformation Key Features
Chiral Lithium Amide BasesN-Boc-2-arylpiperidinesAsymmetric Deprotonation-SubstitutionHigh enantioselectivity, versatile electrophile trapping
Chiral Phosphoric AcidsAcyclic amines with tethered Michael acceptorsAsymmetric aza-Michael CyclizationHigh yields and enantioselectivities for piperidine synthesis

These examples with analogous compounds underscore the potential of racemic 1-methyl-piperidine-2-carbonitrile as a versatile substrate for a variety of asymmetric transformations, paving the way for the efficient synthesis of valuable, enantiomerically pure piperidine-based building blocks.

Reference Compound in Chiral Analytical Method Development

The separation of enantiomers is a critical aspect of pharmaceutical development and quality control. The development of robust and reliable chiral analytical methods is essential for determining the enantiomeric purity of drug substances and intermediates. Racemic compounds play a crucial role in this process, serving as reference standards for the development and validation of these methods. This compound, as a simple, stable, and readily available racemic piperidine derivative, is an ideal candidate for such a role.

The primary techniques for chiral separation include high-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE), all of which rely on a chiral selector to differentiate between the enantiomers.

Chiral High-Performance Liquid Chromatography (HPLC):

Chiral HPLC is the most widely used technique for enantiomeric separation. The development of a new chiral stationary phase (CSP) requires testing its efficacy across a range of racemic compounds. This compound can serve as an excellent test analyte for screening new CSPs, particularly those designed for the separation of amines and nitriles. The resolution of racemic 1,3-dimethyl-4-phenylpiperidine derivatives on cellulose-based CSPs has been reported, demonstrating the applicability of this technique to piperidine compounds. google.com

Development of a Chiral HPLC Method:

The process of developing a chiral HPLC method for a racemic compound like 1-methyl-piperidine-2-carbonitrile would involve screening various commercially available chiral columns and mobile phases.

Parameter Variables to be Optimized Rationale
Chiral Stationary Phase (CSP) Polysaccharide-based (e.g., cellulose (B213188), amylose), protein-based, cyclodextrin-basedThe choice of CSP is critical as the separation is based on the differential interaction of the enantiomers with the chiral selector.
Mobile Phase Normal-phase (e.g., hexane (B92381)/isopropanol), reversed-phase (e.g., acetonitrile/water), polar organic modeThe mobile phase composition affects the retention times and the enantioselectivity of the separation.
Additives Acids (e.g., trifluoroacetic acid), bases (e.g., diethylamine)Additives can improve peak shape and resolution by suppressing the ionization of the analyte or interacting with the CSP.
Temperature Ambient or controlledTemperature can influence the thermodynamics of the chiral recognition process and thus the separation.
Flow Rate Typically 0.5-1.5 mL/minAffects analysis time and column efficiency.

By systematically optimizing these parameters, a robust method for the baseline separation of the enantiomers of 1-methyl-piperidine-2-carbonitrile can be established. This method can then be used for quality control purposes or to monitor the progress of asymmetric reactions.

Chiral Gas Chromatography (GC) and Capillary Electrophoresis (CE):

Similar to HPLC, chiral GC utilizes capillary columns coated with a chiral stationary phase. This compound, being a relatively volatile compound, could also be used in the development of chiral GC methods. Capillary electrophoresis with a chiral selector added to the background electrolyte is another powerful technique for enantiomeric separation that could be developed and validated using this racemic compound.

Q & A

Q. What refinements in X-ray crystallography are needed for high-resolution structural analysis of this compound?

  • SHELX Workflow :
  • Use SHELXD for phase determination and SHELXL for anisotropic displacement parameter refinement, especially for the nitrile moiety .
  • Validate twinning and disorder models with the Rint_{\text{int}} metric and residual density maps .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.